molecular formula C11H13NO4 B14695134 Methyl 3-(4-nitrophenyl)butanoate CAS No. 24254-61-3

Methyl 3-(4-nitrophenyl)butanoate

Cat. No.: B14695134
CAS No.: 24254-61-3
M. Wt: 223.22 g/mol
InChI Key: LGXBWSXGLXOQDJ-UHFFFAOYSA-N
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Description

Methyl 3-(4-nitrophenyl)butanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often found in natural products such as fruits and flowers. This particular compound features a nitrophenyl group attached to a butanoate ester, giving it unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(4-nitrophenyl)butanoate can be synthesized through the esterification of 3-(4-nitrophenyl)butanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is common to optimize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-nitrophenyl)butanoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Hydrolysis: The ester group can be hydrolyzed to yield 3-(4-nitrophenyl)butanoic acid and methanol under acidic or basic conditions.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst.

    Hydrolysis: Acidic or basic aqueous solutions.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Reduction: 3-(4-aminophenyl)butanoate.

    Hydrolysis: 3-(4-nitrophenyl)butanoic acid and methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(4-nitrophenyl)butanoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-(4-nitrophenyl)butanoate involves its interaction with various molecular targets. The nitro group can undergo reduction to form an amino group, which can then participate in further chemical reactions. The ester group can be hydrolyzed to release the corresponding acid and alcohol, which can interact with biological systems.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(4-nitrophenyl)butanoate: Similar structure but with a different position of the nitro group.

    Ethyl 3-(4-nitrophenyl)butanoate: Similar structure but with an ethyl ester instead of a methyl ester.

    Methyl 3-(4-aminophenyl)butanoate: Reduction product of methyl 3-(4-nitrophenyl)butanoate.

Uniqueness

This compound is unique due to its specific combination of a nitrophenyl group and a butanoate ester. This combination imparts distinct chemical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

24254-61-3

Molecular Formula

C11H13NO4

Molecular Weight

223.22 g/mol

IUPAC Name

methyl 3-(4-nitrophenyl)butanoate

InChI

InChI=1S/C11H13NO4/c1-8(7-11(13)16-2)9-3-5-10(6-4-9)12(14)15/h3-6,8H,7H2,1-2H3

InChI Key

LGXBWSXGLXOQDJ-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)OC)C1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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